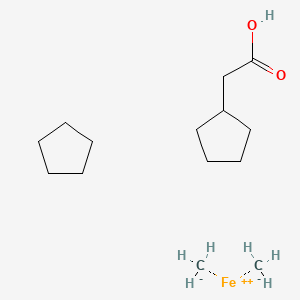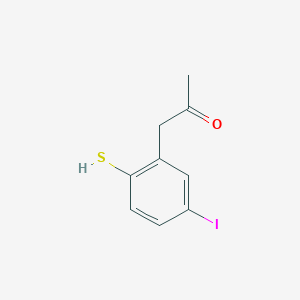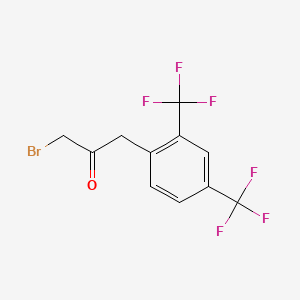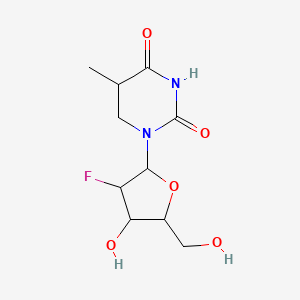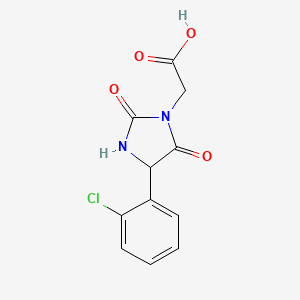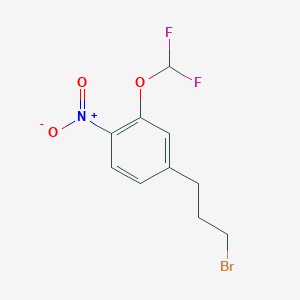
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction. This can be done by reacting the nitro compound with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid, and sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
科学研究应用
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene depends on its specific application
Nitro Group: Can undergo reduction to form reactive intermediates that interact with cellular components.
Bromopropyl Group: Can participate in alkylation reactions, modifying proteins or nucleic acids.
Difluoromethoxy Group: Can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-4-nitrobenzene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-(3-Bromopropyl)-3-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of difluoromethoxy, affecting its electronic properties and interactions.
Uniqueness
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the difluoromethoxy group can enhance its lipophilicity and influence its interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H10BrF2NO3 |
|---|---|
分子量 |
310.09 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-3-4-8(14(15)16)9(6-7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI 键 |
LNWMPHNABRDYRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


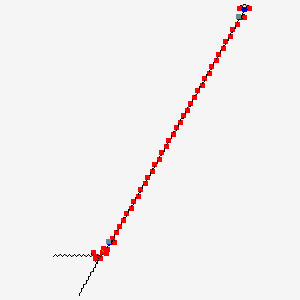
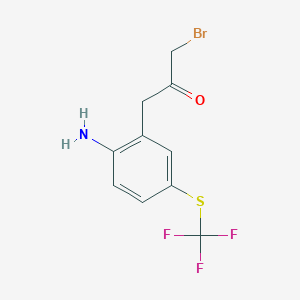
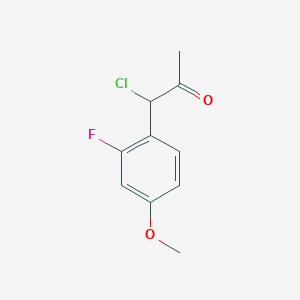
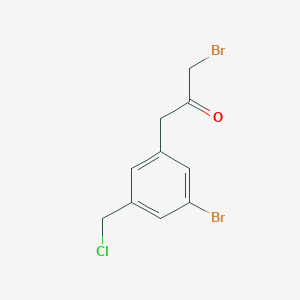
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)

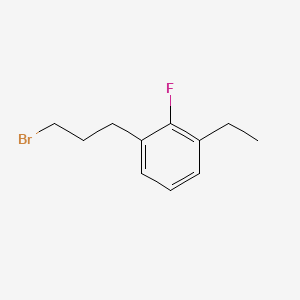
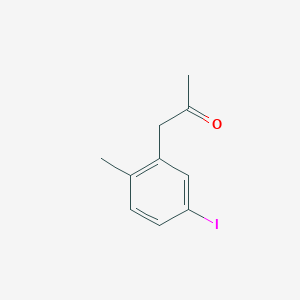
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
